Cas no 2649053-37-0 (5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole)

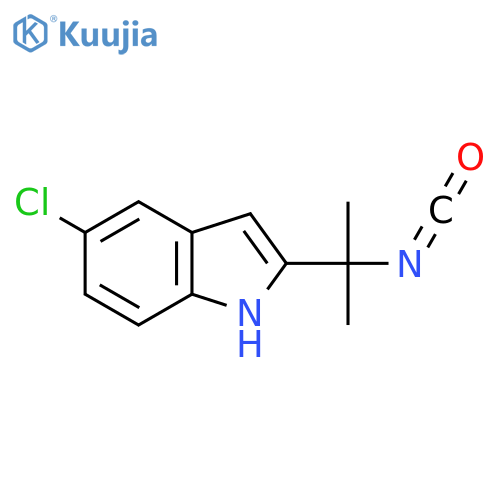

2649053-37-0 structure

商品名:5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole

- 2649053-37-0

- EN300-1992877

-

- インチ: 1S/C12H11ClN2O/c1-12(2,14-7-16)11-6-8-5-9(13)3-4-10(8)15-11/h3-6,15H,1-2H3

- InChIKey: JTVLEEMQTMXUCC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(C)(C)N=C=O)N2

計算された属性

- せいみつぶんしりょう: 234.0559907g/mol

- どういたいしつりょう: 234.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 45.2Ų

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992877-0.25g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 0.25g |

$1196.0 | 2023-09-16 | ||

| Enamine | EN300-1992877-1.0g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 1g |

$1299.0 | 2023-06-03 | ||

| Enamine | EN300-1992877-1g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 1g |

$1299.0 | 2023-09-16 | ||

| Enamine | EN300-1992877-0.5g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 0.5g |

$1247.0 | 2023-09-16 | ||

| Enamine | EN300-1992877-10.0g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 10g |

$5590.0 | 2023-06-03 | ||

| Enamine | EN300-1992877-10g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 10g |

$5590.0 | 2023-09-16 | ||

| Enamine | EN300-1992877-0.05g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 0.05g |

$1091.0 | 2023-09-16 | ||

| Enamine | EN300-1992877-5.0g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 5g |

$3770.0 | 2023-06-03 | ||

| Enamine | EN300-1992877-0.1g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 0.1g |

$1144.0 | 2023-09-16 | ||

| Enamine | EN300-1992877-2.5g |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |

2649053-37-0 | 2.5g |

$2548.0 | 2023-09-16 |

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole 関連文献

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

2649053-37-0 (5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 152840-81-8(Valine-1-13C (9CI))

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬